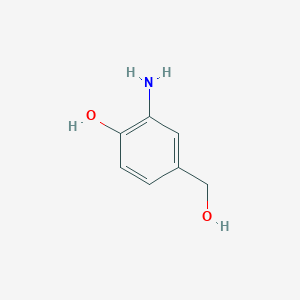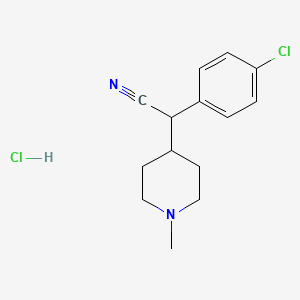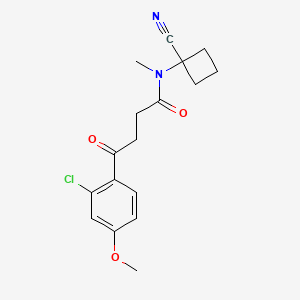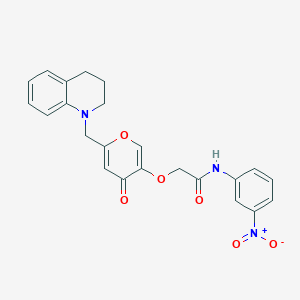
2-Amino-4-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group at the second position and a hydroxymethyl group at the fourth position on the benzene ring
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.
Safety and Hazards
2-Amino-4-(hydroxymethyl)phenol is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms include GHS07 . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the nitration of 4-(hydroxymethyl)phenol followed by reduction. The nitration step introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the amino group acts as an activating group, facilitating reactions at the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-Amino-4-(carboxymethyl)phenol.
Reduction: 2-Amino-4-(methyl)phenol.
Substitution: 2-Amino-4-(halomethyl)phenol derivatives.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxymethyl group can undergo oxidation-reduction reactions, contributing to the compound’s overall reactivity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Amino-5-methylphenol: The amino and methyl groups are positioned differently on the benzene ring.
2-Amino-4-methoxyphenol: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
2-Amino-4-(hydroxymethyl)phenol is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-amino-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKCAMDGXRBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2954799.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2954801.png)


![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)
![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)
![4-chloro-3-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2954811.png)
![ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)
![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)


![lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate](/img/structure/B2954820.png)

